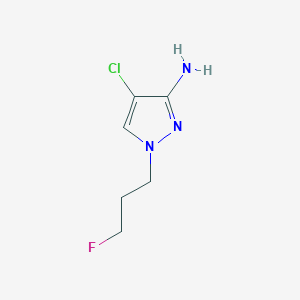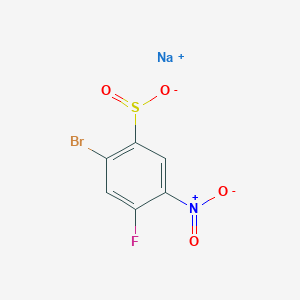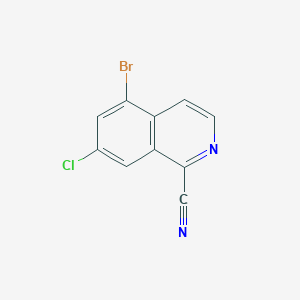
5-Bromo-7-chloroisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloroisoquinoline-1-carbonitrile typically involves the bromination and chlorination of isoquinoline derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective substitution at the desired positions on the isoquinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-chloroisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Applications De Recherche Scientifique
5-Bromo-7-chloroisoquinoline-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-chloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-chloroisoquinoline: Similar in structure but differs in the position of the chlorine atom.
7-Bromo-1-chloroisoquinoline: Another structural isomer with different substitution patterns.
Uniqueness
5-Bromo-7-chloroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development applications .
Propriétés
Formule moléculaire |
C10H4BrClN2 |
|---|---|
Poids moléculaire |
267.51 g/mol |
Nom IUPAC |
5-bromo-7-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H |
Clé InChI |
IDCMUTDZSYDHBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




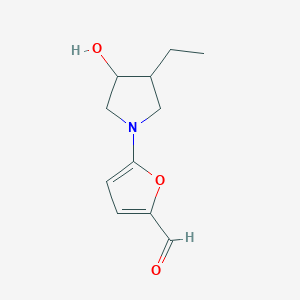
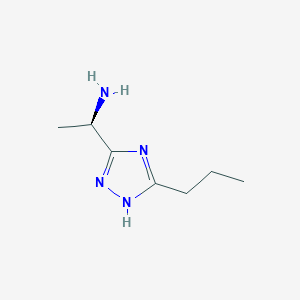
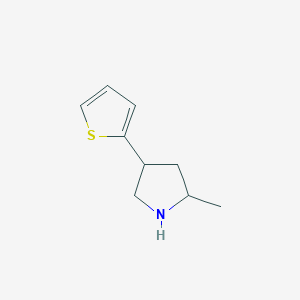
![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)
![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)


